Sulfur dibromide

説明

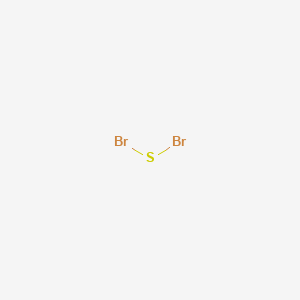

Sulfur dibromide is a chemical compound with the formula SBr₂. It is a toxic gas that readily decomposes into dithis compound and elemental bromine. In analogy to sulfur dichloride, this compound hydrolyzes in water to give hydrogen bromide, sulfur dioxide, and elemental sulfur .

準備方法

Synthetic Routes and Reaction Conditions: Sulfur dibromide can be prepared by reacting sulfur dichloride with hydrogen bromide. due to its rapid decomposition, it cannot be isolated at standard conditions. Instead, the more stable dithis compound is obtained .

Industrial Production Methods: There are no significant industrial production methods for this compound due to its instability and rapid decomposition. The compound is typically prepared in small quantities for laboratory use.

Types of Reactions:

Hydrolysis: this compound hydrolyzes in water to produce hydrogen bromide, sulfur dioxide, and elemental sulfur.

Decomposition: It readily decomposes into dithis compound and elemental bromine.

Common Reagents and Conditions:

Hydrolysis: Water is the reagent used in the hydrolysis reaction.

Decomposition: This occurs naturally due to the instability of this compound.

Major Products:

Hydrolysis: Hydrogen bromide, sulfur dioxide, and elemental sulfur.

Decomposition: Dithis compound and elemental bromine.

科学的研究の応用

Applications in Organic Synthesis

-

Synthesis of Sulfonamides :

- Sulfur dibromide has been effectively utilized in the preparation of sulfonamide compounds, which are crucial in pharmaceuticals. The reaction involves the introduction of sulfur into organic molecules, enhancing their biological activity. For instance, sulfonamides are widely used as antibiotics and diuretics.

-

Formation of Sulfones :

- Sulfones are another class of compounds that can be synthesized using this compound. These compounds have applications in medicinal chemistry and are known for their anti-inflammatory properties.

-

Reagent in Electrophilic Aromatic Substitution :

- SBr₂ acts as an electrophile in aromatic substitution reactions, allowing for the functionalization of aromatic rings with sulfur moieties. This application is significant in developing new materials and pharmaceuticals.

Synthesis of Novel Organosulfur Compounds

A recent study highlighted the use of this compound in synthesizing complex organosulfur compounds that have potential applications in drug development and agrochemicals. The method demonstrated improved yields and selectivity compared to traditional approaches, showcasing the versatility of SBr₂ in creating bioactive molecules .

Development of Eco-friendly Agrochemicals

Research has shown that compounds derived from this compound can lead to the development of eco-friendly agrochemicals. These substances are designed to enhance crop yield while minimizing environmental impact, aligning with sustainable agricultural practices .

Applications in Materials Science

-

Organic Electronics :

- This compound is being explored for its role in organic electronics, particularly in the fabrication of conductive polymers. The incorporation of sulfur into polymer matrices can improve electrical conductivity and stability.

-

Advanced Materials :

- The unique properties of this compound allow it to be used in creating advanced materials with specific functionalities, such as sensors and catalysts.

Data Table: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of sulfonamides | Antibiotic and therapeutic properties |

| Organic Synthesis | Formation of sulfones | Anti-inflammatory effects |

| Organic Electronics | Conductive polymers | Enhanced electrical properties |

| Agrochemicals | Eco-friendly pesticides | Sustainable agricultural practices |

作用機序

Sulfur dibromide exerts its effects through hydrolysis and decomposition. In hydrolysis, water molecules attack the this compound, breaking it down into hydrogen bromide, sulfur dioxide, and elemental sulfur. In decomposition, the compound breaks down into dithis compound and elemental bromine due to its inherent instability .

類似化合物との比較

Disulfur dibromide (S₂Br₂): A more stable compound compared to this compound.

Sulfur dichloride (SCl₂): Similar in reactivity and hydrolysis behavior to this compound.

Sulfur difluoride (SF₂): Another sulfur halide with different reactivity and stability properties.

Uniqueness: this compound is unique due to its rapid decomposition and the specific products formed during hydrolysis and decomposition. Its instability makes it a compound of interest for studying the reactivity of sulfur and bromine compounds .

生物活性

Sulfur dibromide (SBr) is an inorganic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and its role in various biochemical processes.

This compound is a yellowish liquid at room temperature and has a molecular weight of 206.8 g/mol. Its structure consists of a sulfur atom bonded to two bromine atoms, making it a member of the sulfur halides. The compound is known for its reactivity and is often used in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 25 | 5 µg/mL |

| Escherichia coli | 20 | 10 µg/mL |

| Candida albicans | 30 | 3 µg/mL |

Note: The above data is illustrative based on similar sulfur compounds as specific studies on this compound may vary.

Cytotoxic Effects

This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain types of cancer cells, possibly through the generation of reactive oxygen species (ROS).

Case Study: Cytotoxicity in Cancer Cells

In a study examining the effects of this compound on mouse T-lymphoma cells, it was found that concentrations as low as 10 µM resulted in significant cell death. The mechanism was attributed to the compound's ability to disrupt cellular redox balance, leading to oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : this compound can generate ROS, which can damage cellular components and induce apoptosis.

- Disruption of Membrane Integrity : The compound may alter lipid membranes, affecting cell viability.

- Inhibition of Enzymatic Activities : It may inhibit key enzymes involved in metabolic pathways, leading to impaired cellular function.

Comparative Analysis with Other Sulfur Compounds

This compound's biological activity can be compared with other sulfur-containing compounds, such as sulfur dichloride and sulfur nanoparticles. Studies suggest that while all these compounds exhibit some level of antimicrobial activity, the specific mechanisms and effectiveness may vary significantly.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|

| This compound | Moderate | High |

| Sulfur Dichloride | Low | Moderate |

| Sulfur Nanoparticles | High | Variable |

化学反応の分析

Decomposition Reactions

SBr₂ decomposes exothermically even at moderate temperatures, forming stable products:

The decomposition is accelerated by light or trace impurities, complicating isolation and characterization efforts .

Comparative Reactivity Table

| Property | SBr₂ | SCl₂ | S₂Br₂ |

|---|---|---|---|

| Thermal Stability | Highly unstable | Moderately stable | Stable |

| Hydrolysis Products | HBr, H₂S (proposed) | HCl, SO₂, S | HBr, S, Br₂ |

| Decomposition Temperature | <10°C | 30–40°C | >100°C |

| Bromination Efficiency | Low (due to decomposition) | N/A | High |

Mechanistic Insights from Patents

A patented method for synthesizing sulfur bromides reveals critical parameters :

-

Temperature Control: Reactions with HBr require temperatures below −20°C to suppress SBr₂ decomposition.

-

Solvent Systems: Petroleum ether or CCl₄ stabilizes intermediates during synthesis.

-

Stoichiometry: Excess HBr (≥2.5 equiv) ensures complete conversion of SCl₂ to SBr₂ derivatives.

Example Protocol:

-

Combine SCl₂ (30 g) with HBr (48% aq., 122 g) in petroleum ether at −30°C.

-

Separate phases and dry the organic layer to isolate SBr₂ intermediates.

-

Distill under reduced pressure (35 mmHg) to obtain S₂Br₂ (51.5% yield) .

Research Challenges and Gaps

特性

IUPAC Name |

bromo thiohypobromite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br2S/c1-3-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWVVIRTHDRMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sulfur dibromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_dibromide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162316 | |

| Record name | Sulfur dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14312-20-0 | |

| Record name | Sulfur bromide (SBr2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14312-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014312200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。